4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine
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Overview
Description
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated systems can optimize the production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Aminothiazole
- 4-Methylthiazole
- 2-Isopropylthiazole
Uniqueness
What sets 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17N3S |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-[2-[methyl(propan-2-yl)amino]ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H17N3S/c1-7(2)12(3)5-4-8-6-13-9(10)11-8/h6-7H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
IOFQYJMFFATKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CSC(=N1)N |
Origin of Product |
United States |
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